molecular formula C22H19ClN4O2 B11264129 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B11264129
M. Wt: 406.9 g/mol
InChI Key: AKVNITHYISHCQX-UHFFFAOYSA-N
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Description

2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolopyrazine core, and a phenylethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate to form the pyrazolopyrazine core. The final step involves the acylation of the pyrazolopyrazine with 2-phenylethylamine and acetic anhydride under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-PHENYLETHYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-METHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-PHENYLETHYL)ACETAMIDE
  • 2-[2-(4-FLUOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-PHENYLETHYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(2-PHENYLETHYL)ACETAMIDE lies in its specific substitution pattern and the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C22H19ClN4O2/c23-18-8-6-17(7-9-18)19-14-20-22(29)26(12-13-27(20)25-19)15-21(28)24-11-10-16-4-2-1-3-5-16/h1-9,12-14H,10-11,15H2,(H,24,28)

InChI Key

AKVNITHYISHCQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

Origin of Product

United States

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